molecular formula C27H32N2O5 B12012951 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012951
M. Wt: 464.6 g/mol
InChI Key: JTAOPEGKOSXTIX-WJTDDFOZSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with substituents influencing its physicochemical and pharmacological properties. Key structural features include:

  • 3-Hydroxy group: Enhances hydrogen-bonding capacity, critical for biological target interactions.
  • 5-Phenyl group: Contributes to steric bulk and aromatic interactions.
  • 1-[3-(4-Morpholinyl)propyl]: A morpholine-containing alkyl chain, likely improving solubility and membrane permeability due to the morpholine’s polarity .

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-3-34-22-11-10-21(18-19(22)2)25(30)23-24(20-8-5-4-6-9-20)29(27(32)26(23)31)13-7-12-28-14-16-33-17-15-28/h4-6,8-11,18,24,30H,3,7,12-17H2,1-2H3/b25-23+

InChI Key

JTAOPEGKOSXTIX-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple stepsFor instance, the ethoxy and methyl groups can be introduced via Friedel-Crafts acylation, while the morpholinyl group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Melting Points :
    • Electron-withdrawing groups (e.g., trifluoromethoxy in 23 ) increase mp (246–248°C) due to enhanced dipole interactions.
    • Bulky substituents (e.g., tert-butyl in 20 ) raise mp (263–265°C) via improved crystal packing .
    • The target compound’s morpholinylpropyl chain may reduce mp compared to hydroxypropyl analogs (e.g., 38 , 41 ) due to reduced hydrogen bonding.
  • Synthetic Yields :
    • Yields vary widely (5–62%), influenced by steric hindrance (e.g., 18 at 5%) and reactivity of aldehydes (e.g., 20 at 62%) .

Pharmacological Relevance

  • Morpholine Moieties : Common in kinase inhibitors and antibacterials, the 3-(4-morpholinyl)propyl chain in the target compound may confer dual solubility and target affinity .
  • Aroyl Diversity : Substitutions like 4-chlorobenzoyl (51 ) or 3-methylbenzoyl (38 ) modulate electron density, affecting binding to enzymatic active sites .

Biological Activity

The compound 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N2O5C_{27}H_{31}N_{2}O_{5} with a molecular weight of approximately 499.0 g/mol. The compound features a pyrrolone core substituted with an ethoxy group, a hydroxyl group, and a morpholine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolones exhibit significant anticancer properties. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including caspase activation and inhibition of key signaling pathways like mTOR and Akt .

Case Study:
A study evaluating similar pyrrolone derivatives reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . The compound's structure suggests it may interact with DNA or other cellular targets, leading to cell cycle arrest and apoptosis.

CompoundCell LineIC50 (µM)
Pyrrolone AK562 (CML)1.0
Pyrrolone BMCF-7 (Breast)0.5
Target CompoundVariousTBD

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown efficacy against bacterial strains and fungi. The presence of functional groups such as the hydroxyl and ethoxy moieties may enhance solubility and bioavailability, contributing to antimicrobial action .

The biological activity of the compound can be attributed to several mechanisms:

  • Caspase Activation: Induction of apoptosis through caspase pathways has been observed in related compounds.
  • DNA Interaction: Potential intercalation into DNA structures leading to inhibition of replication.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

Research Findings

Research has focused on structure-activity relationships (SAR) to optimize the pharmacological profile of pyrrolone derivatives. Variations in substituents have been systematically studied to assess their impact on biological activity.

Key Findings:

  • Modifications at the phenyl and morpholine positions significantly affect anticancer potency.
  • The presence of electron-donating groups generally enhances activity against cancer cells.

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